9Z-Pentacosene
Overview
Description
9Z-Pentacosene is a cuticular hydrocarbon and insect sex hormone. It is found in the cuticle of female Fannia canicularis flies and acts as an attractant to males . This compound is also present in scarab beetles and locust borers, where it plays a role in mating behaviors . The molecular formula of this compound is C25H50, and it has a molecular weight of 350.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9Z-Pentacosene typically involves the use of long-chain hydrocarbons and specific reaction conditions to achieve the desired configuration. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene. The reaction conditions often include the use of solvents like hexane and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as insects or plants. The compound can be isolated using techniques like solvent extraction and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 9Z-Pentacosene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms on the hydrocarbon chain, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated hydrocarbons.
Scientific Research Applications
9Z-Pentacosene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydrocarbon reactions and mechanisms.
Biology: Plays a crucial role in insect behavior studies, particularly in mating and communication.
Industry: Used in the formulation of pheromone traps for pest control.
Mechanism of Action
The mechanism of action of 9Z-Pentacosene involves its role as a contact sex hormone in insects. It interacts with specific receptors on the antennae of male insects, triggering a series of behavioral responses such as arrestment, alignment, and mounting . The molecular targets include olfactory receptors that detect the presence of the compound, leading to the activation of neural pathways involved in mating behavior .
Comparison with Similar Compounds
9Z-Tricosene (C23H46): Another cuticular hydrocarbon with similar functions in insect communication.
9Z-Heptacosene (C27H54): A longer-chain hydrocarbon with similar roles in insect behavior.
9Z-Nonacosene (C29H58): An even longer-chain hydrocarbon with comparable applications.
Uniqueness of 9Z-Pentacosene: this compound is unique due to its specific role in the mating behavior of certain insect species. Its presence in the cuticle of female insects and its ability to attract males make it a valuable compound for studying insect communication and developing pest control strategies .
Properties
IUPAC Name |
(Z)-pentacos-9-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-25H2,1-2H3/b19-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTCMKZGFBOKQS-ZPHPHTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51865-00-0 | |
Record name | 9-Pentacosene, (9Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-PENTACOSENE, (9Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF7R5C51EW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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